

A Technical Guide to 3,4-Dimethoxycinnamic Acid: Properties, Protocols, and Biological Activity

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Compound of Interest

Compound Name: (E)-3,4-Dimethoxycinnamic acid-
13C3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3,4-Dimethoxycinnamic acid, a cinnamic acid derivative with significant potential in various scientific fields. This document includes a comprehensive summary of its quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in a key biological signaling pathway.

Core Physical and Chemical Properties

3,4-Dimethoxycinnamic acid, also known as Caffeic acid dimethyl ether, is a solid, crystalline compound.^{[1][2][3]} Its chemical structure consists of a benzene ring substituted with two methoxy groups and a propenoic acid side chain.^[4] The predominantly trans isomer is the most common form.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 3,4-Dimethoxycinnamic acid.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₄	[2]
Molecular Weight	208.21 g/mol	[2]
Melting Point	180 - 184 °C	[1][2][3][5]
Boiling Point	367.4 °C at 760 mmHg	[3]
Density	1.203 g/cm ³	[3]
pKa	4.53 ± 0.10 (Predicted)	[4]
Flash Point	144 °C	[3]
Purity	≥ 99%	[2]
XLogP3	1.8	[1]
Enthalpy of Sublimation (Δ _{sub} H°)	149.90 ± 0.80 kJ/mol	[6]
Enthalpy of Fusion (Δ _{fus} H°)	25.77 kJ/mol (Joback Calculated)	[6]

Experimental Protocols

Synthesis of 3,4-Dimethoxycinnamic Acid

A general method for the synthesis of 3,4-Dimethoxycinnamic acid is the Knoevenagel-Doebner condensation.[7]

Materials:

- Veratraldehyde (3,4-dimethoxybenzaldehyde)
- Malonic acid
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
- N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Anhydrous sodium sulfate
- Chloroform
- Hexane
- Ice water

Procedure:

- In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (2.0 eq.) in dimethylformamide.[\[4\]](#)[\[7\]](#)
- Add DABCO (0.2 eq.) to the solution.[\[4\]](#)[\[7\]](#)
- Stir the reaction mixture at 100-110°C for 60-90 minutes.[\[4\]](#)[\[7\]](#)
- Monitor the progress of the reaction using thin-layer chromatography (TLC).[\[4\]](#)[\[7\]](#)
- Upon completion, slowly pour the reaction mixture into ice water.[\[4\]](#)[\[7\]](#)
- Extract the product with ethyl acetate (3 x 10 mL).[\[4\]](#)[\[7\]](#)
- Combine the organic phases and dry over anhydrous sodium sulfate.[\[4\]](#)[\[7\]](#)
- Filter the solution and concentrate it under reduced pressure.[\[4\]](#)[\[7\]](#)
- Purify the crude product by recrystallization from a chloroform/hexane solvent mixture to yield 3,4-Dimethoxycinnamic acid.[\[4\]](#)[\[7\]](#)

Determination of Melting Point

The melting point of 3,4-Dimethoxycinnamic acid can be determined using a standard melting point apparatus.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 3,4-Dimethoxycinnamic acid sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the 3,4-Dimethoxycinnamic acid sample is a fine powder. If necessary, pulverize the sample using a spatula or a mortar and pestle.[11][12]
- Load a small amount of the powdered sample into a capillary tube by tapping the open end into the powder. The packed sample should be 1-2 mm high.[10][12]
- Place the capillary tube into the heating block of the melting point apparatus.[8]
- Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 181-183°C).
- Then, decrease the heating rate to approximately 1-2°C per minute to ensure an accurate reading.[8]
- Observe the sample through the magnifying lens.[8]
- Record the temperature at which the first drop of liquid appears (the beginning of melting).[9]
- Record the temperature at which the entire sample has turned into a liquid (the end of melting). This range is the melting point.[9]
- For accuracy, repeat the determination with a fresh sample in a new capillary tube.[12]

Determination of Solubility

The "shake flask" method is a recommended approach for determining the equilibrium solubility of 3,4-Dimethoxycinnamic acid.[13] A recent study measured its solubility in 12 different pure

solvents.[14]

Materials:

- 3,4-Dimethoxycinnamic acid
- Selected solvent (e.g., methanol, ethanol, acetone, ethyl acetate)[14]
- Vials with screw caps
- Mechanical shaker or agitator
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Validated analytical method for concentration measurement (e.g., HPLC, UV-Vis spectroscopy)
- Constant temperature bath (set to 37 ± 1 °C for physiological relevance)[13]

Procedure:

- Add an excess amount of solid 3,4-Dimethoxycinnamic acid to a vial containing a known volume of the chosen solvent.[13]
- Seal the vial and place it in a mechanical shaker within a constant temperature bath.[13]
- Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-72 hours).[13]
- Periodically, take samples from the vial. To do this, stop the agitation and allow the excess solid to settle.[13]
- Separate the undissolved solid from the solution by centrifugation or filtration.[13]
- Immediately dilute the supernatant or filtrate to prevent precipitation.[13]
- Analyze the concentration of 3,4-Dimethoxycinnamic acid in the diluted solution using a validated analytical method.[13]

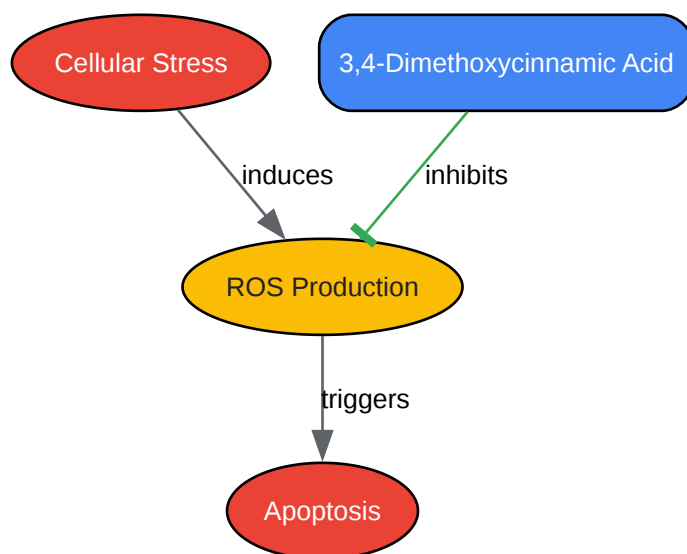
- Continue taking and analyzing samples at different time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration remains constant, indicating that equilibrium has been reached.[13]

Biological Activity and Signaling Pathways

3,4-Dimethoxycinnamic acid has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][15] It has also been investigated for its neuroprotective effects and its potential in preventing the amyloid transformation of alpha-synuclein, which is relevant to Parkinson's disease research.[16][17]

One notable bioactivity is its anti-apoptotic effect on L-02 cells, which is mediated through the Reactive Oxygen Species (ROS) signaling pathway.[3]

Below is a diagram illustrating the proposed mechanism of the anti-apoptotic effect of 3,4-Dimethoxycinnamic acid.



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Caption: Anti-apoptotic mechanism of 3,4-Dimethoxycinnamic Acid via ROS inhibition.

Spectral Information

Spectral data is crucial for the identification and characterization of 3,4-Dimethoxycinnamic acid. Various spectroscopic techniques have been employed to analyze this compound.

- ^1H NMR: Proton Nuclear Magnetic Resonance (^1H NMR) spectra are available for 3,4-Dimethoxycinnamic acid.[18][19]
- IR Spectroscopy: Infrared (IR) spectra have been recorded to identify the functional groups present in the molecule.[20][21]
- Mass Spectrometry: Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound.[20]
- UV-Vis Spectroscopy: UV-Visible spectra are also available for this compound.[20]

This technical guide provides a foundational understanding of 3,4-Dimethoxycinnamic acid for researchers and professionals in drug development and related scientific disciplines. The compiled data and detailed protocols offer a practical resource for further investigation and application of this versatile compound.

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